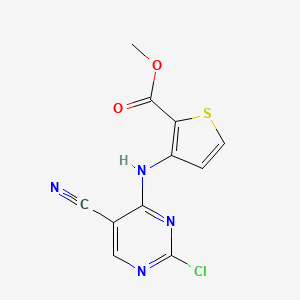![molecular formula C7H13FN2 B14909281 5-Fluoro-2,7-diazaspiro[3.5]nonane](/img/structure/B14909281.png)
5-Fluoro-2,7-diazaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2,7-diazaspiro[3.5]nonane is a chemical compound that belongs to the class of spiro compounds. It is characterized by a unique spirocyclic structure, which includes a fluorine atom and two nitrogen atoms within a nonane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,7-diazaspiro[3.5]nonane typically involves the formation of the spirocyclic core followed by the introduction of the fluorine atom. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a fluorinated ketone can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
5-Fluoro-2,7-diazaspiro[3.5]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with proteins and enzymes.
Medicine: It is explored as a potential drug candidate for various therapeutic applications, including as a ligand for sigma receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been shown to act as a ligand for sigma receptors, which are involved in various biological processes. The compound can modulate the activity of these receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazaspiro[3.5]nonane: Lacks the fluorine atom but shares the spirocyclic structure.
7-Benzyl-2,7-diazaspiro[3.5]nonane: Contains a benzyl group instead of a fluorine atom.
2,7-Diazaspiro[3.5]nonane-7-carboxylic acid: Features a carboxylic acid group.
Uniqueness
5-Fluoro-2,7-diazaspiro[3.5]nonane is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C7H13FN2 |
|---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
5-fluoro-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C7H13FN2/c8-6-3-9-2-1-7(6)4-10-5-7/h6,9-10H,1-5H2 |
InChI Key |
NGEHSBYZBMVDGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C12CNC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B14909204.png)
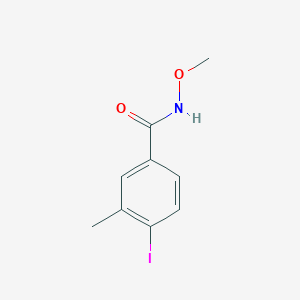
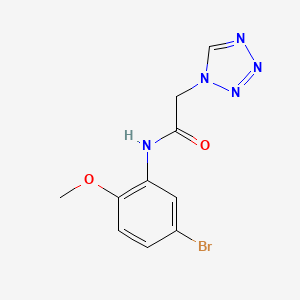

![6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B14909234.png)

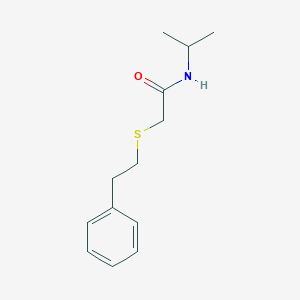
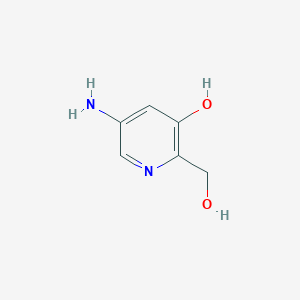

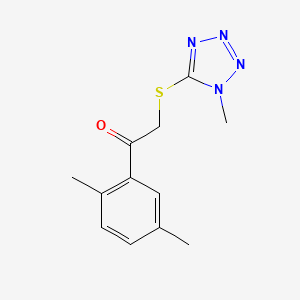
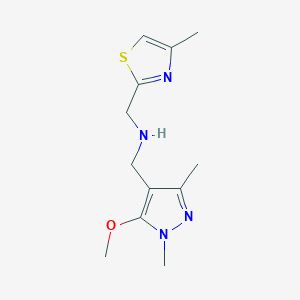
![4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B14909285.png)
![N-(1-adamantylmethyl)-N-[(1S)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14909290.png)
